molecular formula C7H9BrOS B15311558 2-Bromo-5-(2-methoxyethyl)thiophene

2-Bromo-5-(2-methoxyethyl)thiophene

Cat. No.: B15311558
M. Wt: 221.12 g/mol
InChI Key: CUAWUGTZOFTTOE-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethyl)thiophene is a brominated thiophene derivative characterized by a methoxyethyl substituent at the 5-position and a bromine atom at the 2-position of the thiophene ring. The methoxyethyl group (-CH₂CH₂OCH₃) introduces both ether and alkyl functionalities, influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is significant in medicinal chemistry and materials science due to the versatility of bromothiophenes in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing complex aromatic systems .

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

2-bromo-5-(2-methoxyethyl)thiophene

InChI

InChI=1S/C7H9BrOS/c1-9-5-4-6-2-3-7(8)10-6/h2-3H,4-5H2,1H3

InChI Key

CUAWUGTZOFTTOE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyethyl)thiophene in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The sulfur atom in the thiophene ring also plays a crucial role in stabilizing reaction intermediates and facilitating electron transfer processes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Bromothiophene Derivatives

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Methoxyethyl (-CH₂CH₂OCH₃) ~221.11 (calculated) Potential cross-coupling precursor; moderate polarity
2-Bromo-5-(diethoxymethyl)thiophene Diethoxymethyl (-C(OEt)₂) 265.17 Higher lipophilicity; used in organic synthesis
2-Bromo-5-ethynylthiophene Ethynyl (-C≡CH) 187.05 Rigid, planar structure; click chemistry applications
2-Bromo-5-(bromomethyl)thiophene Bromomethyl (-CH₂Br) 240.96 Dual electrophilic sites; intermediate for Suzuki coupling
2-Bromo-5-(4-fluorophenyl)thiophene 4-Fluorophenyl 257.12 Enhanced π-conjugation; antithrombotic activity
2-Bromo-5-(difluoromethyl)thiophene Difluoromethyl (-CF₂H) 207.03 Electron-withdrawing effect; medicinal applications
2-Bromo-5-(methylthio)thiophene Methylthio (-SCH₃) 207.12 Thioether stability; biofilm inhibition

Electronic and Solubility Profiles

  • Methoxyethyl vs. Ethynyl: The methoxyethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic ethynyl group in 2-bromo-5-ethynylthiophene .
  • Bromomethyl vs. Diethoxymethyl : Bromomethyl derivatives are more reactive in nucleophilic substitutions, whereas diethoxymethyl groups stabilize carbocation intermediates in acid-catalyzed reactions .

Biological Activity

2-Bromo-5-(2-methoxyethyl)thiophene is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9H9BrS
  • Molecular Weight : 215.14 g/mol
  • CAS Number : 1401814-44-5

The compound features a thiophene ring substituted with a bromine atom and a methoxyethyl group, which influences its reactivity and biological interactions.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC9H9BrS
Molecular Weight215.14 g/mol
CAS Number1401814-44-5
AppearanceYellowish liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic aromatic substitution reactions, which can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacteria and fungi. The specific antimicrobial activity of this compound has not been extensively documented, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Case Studies

  • Fungicidal Activity : In a study investigating the fungicidal properties of thiophene derivatives, compounds structurally related to this compound showed promising results against Pseudoperonospora cubensis, with effective concentrations (EC50) reported in the low mg/L range .
  • Antimicrobial Screening : A recent screening of various thiophene derivatives demonstrated that modifications in substituents significantly affected their antimicrobial potency. The results suggest that the methoxyethyl group may enhance solubility and bioavailability, contributing to increased biological activity .

Therapeutic Potential

The unique properties of this compound position it as a valuable intermediate in drug synthesis. Its ability to serve as a building block for more complex molecules makes it an attractive candidate for developing new pharmaceuticals targeting bacterial infections and cancer.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against Pseudoperonospora
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic: What synthetic methodologies are effective for preparing 2-bromo-5-(2-methoxyethyl)thiophene?

Answer:
The synthesis of brominated thiophene derivatives typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling . For this compound, a two-step approach is common:

Introduction of the methoxyethyl group : Alkylation of 2-bromothiophene with 2-methoxyethyl bromide under basic conditions (e.g., KOH/EtOH) .

Regioselective bromination : Use of N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to achieve selective bromination at the 5-position .
Key Optimization Parameters :

  • Temperature control to minimize side reactions (e.g., dibromination).
  • Solvent choice (DMF enhances regioselectivity compared to CCl₄) .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxyethyl proton signals at δ 3.2–3.6 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺] at m/z 235.99 for C₇H₉BrOS) .
  • GC-MS/Purity Analysis : Detect impurities (e.g., residual alkylating agents) using non-polar columns .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer:
The bromine atom at the 2-position is highly reactive in Suzuki-Miyaura cross-coupling (Pd catalysis) and Stille coupling (Sn intermediates). Example protocol:

  • Suzuki Coupling :
    • Catalyst: Pd(PPh₃)₄ (2.5 mol%)
    • Base: K₃PO₄ (2 eq)
    • Solvent: 1,4-dioxane/H₂O (4:1)
    • Temperature: 90°C, 12 hours .
      Key Considerations :
  • The methoxyethyl group stabilizes intermediates via electron-donating effects, enhancing coupling efficiency .
  • Competing β-hydride elimination is minimized by using bulky ligands (e.g., P(o-NMe₂Ph)₃) .

Advanced: How does regioselectivity in cross-coupling reactions of brominated thiophenes vary with substituents?

Answer:
Regioselectivity is influenced by steric hindrance and electronic effects :

  • Steric Effects : Bulky substituents (e.g., methoxyethyl at 5-position) direct coupling to the less hindered 2-bromo site .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br) activate the thiophene ring for nucleophilic attack at α-positions .
    Case Study :
    In direct arylation polymerization (DHAP) , steric protection of β-positions using bulky additives (neodecanoic acid) ensures α-selective couplings for conjugated polymer synthesis .

Advanced: What computational tools predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO Gap : ~4.2 eV (indicative of semiconductor potential) .
  • Electrostatic Potential Maps : Reveal nucleophilic regions (Br site) and electrophilic regions (thiophene sulfur) .
    Applications :
  • Guides design of organic semiconductors by correlating electronic structure with charge transport properties .

Advanced: How does this compound perform in conjugated polymer applications?

Answer:
This monomer is used in regioregular poly(thiophene) synthesis for optoelectronic devices:

  • Device Performance : Polymers exhibit hole mobility >0.1 cm²/V·s in OFETs and power conversion efficiency ~5% in OPVs .
  • Comparative Data :
Polymer DerivativeHole Mobility (cm²/V·s)PCE in OPVs (%)
Poly(3-hexylthiophene)0.01–0.053.5
Poly(2-bromo-5-methoxyethyl)0.12–0.154.8–5.2

Key Advantage : The methoxyethyl group improves solubility and film morphology .

Advanced: What strategies resolve contradictions in reported biological activities of brominated thiophenes?

Answer:
Discrepancies arise from assay variability and impurity profiles . Mitigation strategies include:

  • Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) .
  • Purity Threshold : Ensure >98% purity (GC/HPLC) to exclude confounding effects from trace alkyl halides .
  • Docking Studies : Validate target interactions (e.g., kinase inhibition via AutoDock Vina) to confirm mechanism .

Advanced: How are kinetic studies optimized for substitution reactions involving this compound?

Answer:
Pseudo-First-Order Kinetics under controlled conditions:

  • Temperature : 25–50°C (monitored via in-situ IR).
  • Solvent Polarity : Higher polarity (e.g., DMSO) accelerates SNAr reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in toluene) .
  • Nucleophile Screening : Amines (e.g., piperidine) show higher reactivity than thiols due to lower activation energy (ΔG‡ = 65 kJ/mol) .

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